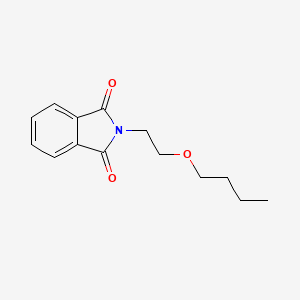

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione

Description

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a butoxyethyl side chain attached to the isoindole-dione core. This compound belongs to the class of N-substituted phthalimides, which are widely studied for their structural versatility and applications in medicinal chemistry, polymer science, and materials engineering.

Properties

IUPAC Name |

2-(2-butoxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-3-9-18-10-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMTYWQRBIETCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-butoxyethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindole ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous esterification processes. This method involves the use of solid acid catalysts and azeotropic distillation to remove water generated during the reaction. The process is designed to maximize efficiency and minimize waste, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form corresponding alcohols or amines.

Substitution: The butoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used as a solvent and intermediate in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Phthalimide Derivatives

Physicochemical Properties

- Lipophilicity: The butoxyethyl substituent in the target compound likely enhances lipophilicity compared to polar groups like PEG chains (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethyl derivative, C₁₄H₁₇NO₅) or aryl ethers (e.g., 2-methoxyphenoxyethyl) . This property may favor membrane permeability in drug design.

- Thermal Stability: Derivatives with rigid substituents, such as quinoline or benzofuran groups, exhibit distinct melting points and crystallinity. For example, 2-((3-oxobenzofuran-5-yl)methyl)-1H-isoindole-1,3-dione forms stable crystals via π···π and C–H···O interactions , whereas the flexible butoxyethyl group may reduce crystallinity.

Key Research Findings

Crystallography : Phthalimides with aromatic substituents (e.g., benzofuranmethyl) exhibit planar fused-ring systems and specific dihedral angles (e.g., 73.14° in triclinic polymorphs) , whereas alkyl chains like butoxyethyl may introduce torsional flexibility.

Spectroscopic Characterization : FTIR and NMR spectra of silane-functionalized derivatives confirm successful incorporation of substituents, as seen in peaks for Si–O–Si (1,100 cm⁻¹) and phthalimide carbonyls (1,700 cm⁻¹) . Similar techniques would validate the butoxyethyl derivative’s structure.

The butoxyethyl group’s influence on target binding warrants further investigation.

Biological Activity

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione, a derivative of isoindole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a phthalimide moiety known for its pharmacological properties. The following sections will explore the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C₁₄H₁₇NO₃

- Molecular Weight : 247.30 g/mol

- CAS Number : 56058-19-6

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that isoindole derivatives can influence multiple cellular pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of oxidative stress responses.

1. Anti-inflammatory Activity

Studies have shown that derivatives of isoindoline-1,3-dione exhibit significant anti-inflammatory effects by inhibiting COX enzymes. For instance, certain analogs demonstrated greater inhibition of COX-2 compared to traditional anti-inflammatory drugs like meloxicam. This suggests potential therapeutic applications in treating inflammatory diseases .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions. The antioxidant activity is believed to be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

3. Neuroprotective Effects

Research indicates that isoindole derivatives may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. They are capable of inhibiting acetylcholinesterase, an enzyme associated with cognitive decline . Additionally, compounds in this class have shown promise in enhancing cognitive function through their action on neurotransmitter systems.

Case Study 1: COX Inhibition

A study conducted on several isoindole derivatives revealed that some compounds exhibited a COX-2/COX-1 ratio exceeding that of meloxicam, indicating a selective inhibition profile that could minimize side effects associated with non-selective NSAIDs .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |

|---|---|---|---|

| Compound A | 75 | 85 | 1.13 |

| Compound B | 80 | 90 | 1.12 |

| Meloxicam | 70 | 80 | 1.14 |

Case Study 2: Antioxidant Activity

In vitro studies demonstrated that isoindole derivatives significantly reduced oxidative stress markers in cell cultures exposed to pro-inflammatory stimuli. The compounds were shown to enhance the expression of antioxidant enzymes while downregulating pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione, and how is the product purified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution starting from 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione (CAS: 574-98-1). A butoxyethyl group is introduced by reacting the brominated precursor with sodium butoxide under reflux conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, achieving yields up to 83% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns and purity. For example, aromatic protons appear at δ 7.86–7.74 ppm, while the butoxyethyl chain shows signals at δ 3.98 (methylene adjacent to oxygen) and δ 1.0–1.6 (butyl chain) .

- IR Spectroscopy : Detects carbonyl stretches (C=O) at ~1770–1700 cm⁻¹ and C-O-C ether vibrations at ~1100 cm⁻¹ .

- Mass Spectrometry (MS) : Validates molecular weight via [M+H]⁺ peaks (e.g., m/z 261 for C₁₄H₁₇NO₃) .

Q. What are common synthetic intermediates for generating derivatives of this compound?

- Methodological Answer : Key intermediates include:

- Epoxide derivatives : 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione (CAS: 161596-47-0), used to synthesize hydroxyalkylamino derivatives via ring-opening reactions with amines .

- Acyl chloride intermediates : 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride, enabling Friedel-Crafts acylations or peptide couplings .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Using software like AutoDock Vina, dock the compound into target proteins (e.g., antioxidant enzymes). Analyze binding affinities (ΔG values) and interactions (hydrogen bonds, hydrophobic contacts) with active-site residues. For example, derivatives with electron-withdrawing groups show enhanced binding to NADPH oxidase .

- ADME-Tox Prediction : Tools like SwissADME calculate logP (lipophilicity), bioavailability scores, and cytochrome P450 interactions. A logP >3 suggests membrane permeability but potential hepatotoxicity risks .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Resolves conformational isomerism (e.g., slow rotation of the butoxyethyl chain) by variable-temperature experiments.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra. For example, HSQC correlates δ 3.98 (¹H) with δ 70–75 ppm (¹³C) for methylene groups adjacent to oxygen .

- X-ray Crystallography : Provides definitive stereochemical assignments, as seen in 2-(2-fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione (CCDC deposition: 2154322) .

Q. How to assess the pharmacokinetic properties (ADME-Tox) using in silico methods?

- Methodological Answer :

- Absorption : Predict intestinal permeability via the Caco-2 cell model (e.g., Papp >1 ×10⁻⁶ cm/s indicates good absorption).

- Metabolism : Use StarDrop’s IsoStar to identify metabolic soft spots (e.g., ester hydrolysis in the butoxyethyl chain).

- Toxicity : ProTox-II predicts hepatotoxicity (e.g., structural alerts for phthalimide derivatives) and mutagenicity .

Q. What experimental approaches validate the antioxidant activity observed in computational studies?

- Methodological Answer :

- DPPH Assay : Measure radical scavenging activity at 517 nm. IC₅₀ values <50 μM indicate potent activity.

- SOD Mimic Assay : Use nitroblue tetrazolium (NBT) to quantify superoxide dismutation. Derivatives with electron-deficient aromatic rings show enhanced activity due to redox cycling .

- In Vivo Models**: Zebrafish embryos assess ROS reduction using fluorescent probes (e.g., DCFH-DA) .

Q. What are the implications of stereochemistry in the synthesis of derivatives, and how is it controlled?

- Methodological Answer :

- Epoxide Ring-Opening : The stereochemistry of 2-[(2S)-oxiran-2-ylmethyl] derivatives dictates regioselectivity when reacted with nucleophiles. For example, (S)-epoxides yield (R)-configured hydroxyalkylamino products via SN2 mechanisms .

- Chiral HPLC : Resolves enantiomers (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to confirm enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.